alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine
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Overview
Description
Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a trifluoromethyl group attached to the phenethylamine backbone, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a phenethylamine derivative with a trifluoromethyl-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine can be compared with other phenethylamine derivatives, such as:
Alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Alpha-Methyl-N-(3-trifluoromethylphenyl)propyl-1-naphthalenemethanamine: Contains a naphthalene ring, which imparts additional steric and electronic effects.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
73758-29-9 |
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Molecular Formula |
C19H20F3N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C19H20F3N/c1-15(23-12-6-10-16-7-3-2-4-8-16)13-17-9-5-11-18(14-17)19(20,21)22/h2-11,14-15,23H,12-13H2,1H3/b10-6+ |
InChI Key |
DWMOMPIWTFFQAY-UXBLZVDNSA-N |
Isomeric SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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